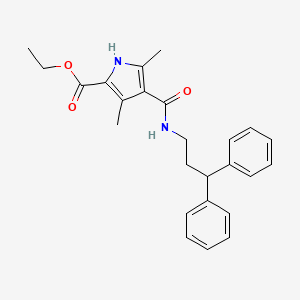
ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a carbamoyl group (NHCOO) and a diphenylpropyl group, which consists of a three-carbon chain attached to two phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the carbamoyl group, and the diphenylpropyl group . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, which is an aromatic system and can participate in electrophilic aromatic substitution reactions . The carbamoyl group could also be involved in reactions, particularly if conditions for hydrolysis are met .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrole ring could contribute to its aromaticity and potentially its color . The carbamoyl group could influence its polarity and solubility .
科学的研究の応用
Applications in Food and Beverage Safety
- Ethyl Carbamate in Foods and Beverages : Research on ethyl carbamate, a compound related to ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been extensive due to its presence in fermented foods and beverages and its classification as a probable human carcinogen. Efforts to understand its formation, occurrence, and strategies for reduction are critical for food safety and public health. Techniques for detection and prevention methods in food production have been explored to minimize ethyl carbamate levels (Weber & Sharypov, 2009).
Enhancing Thermoelectric Performance
- Thermoelectric Materials : The modification and application of conducting polymers, such as PEDOT:PSS, for enhancing thermoelectric performance have been investigated. Research focuses on treatment methods that improve the electrical conductivity and thermoelectric properties of materials, which are crucial for energy conversion and electronic applications. The insights from these studies could be relevant for similar enhancements in related compounds (Zhengyou Zhu et al., 2017).
Applications in Drug Delivery and Bioconjugation
- Conducting Polymers in Biomedical Applications : The use of conducting polymers like PEDOT and its derivatives in biomedical applications, such as wound care and skin tissue engineering, has shown promise due to their electrical conductivity and potential for controlled drug delivery. These polymers facilitate the application of electrical stimulation for accelerated wound healing and enhanced antibacterial activity (Talikowska et al., 2019).
Overcoming PEG Immunogenicity
- PEG Alternatives in Drug Delivery : The need for alternatives to poly(ethylene glycol) (PEG) due to its immunogenicity in drug delivery systems highlights the importance of developing new polymers with improved biocompatibility and reduced immune responses. This area of research is vital for the future of bioconjugation and nanomedicine, suggesting potential applications for ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate in creating safer and more effective drug delivery systems (Thai Thanh Hoang Thi et al., 2020).
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as 1,4-dihydropyridine (1,4-dhp), have diverse pharmaceutical applications .
Mode of Action
It’s worth noting that compounds with similar structures, such as 1,4-dhp, have been used in various therapeutic applications, including calcium channel blocking, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, and neuro-protective activities .
特性
IUPAC Name |
ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-4-30-25(29)23-17(2)22(18(3)27-23)24(28)26-16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21,27H,4,15-16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUOEJVFMZUPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)
![5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2457978.png)
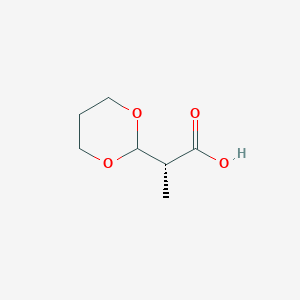
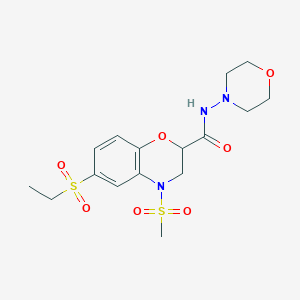
![1-Cyclopentyl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2457986.png)
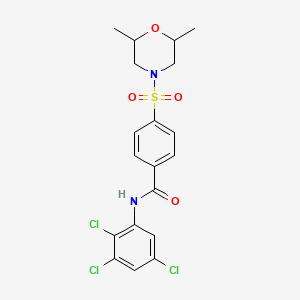

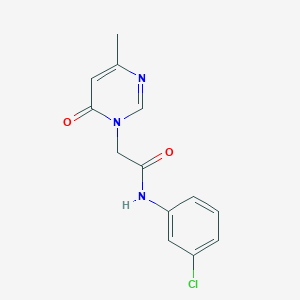
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2457993.png)
![1-[(4-Chlorophenyl)sulfonyl]acetone, oxime](/img/structure/B2457994.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2457995.png)
![N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2457996.png)
![Methyl 2-{[(4-bromophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2457997.png)
![N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457998.png)